molecular formula C8H7BrFNO B13239017 6-Bromo-3-cyclopropoxy-2-fluoropyridine

6-Bromo-3-cyclopropoxy-2-fluoropyridine

Cat. No.: B13239017
M. Wt: 232.05 g/mol
InChI Key: XEFUHFLJYKZRLC-UHFFFAOYSA-N
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Description

6-Bromo-3-cyclopropoxy-2-fluoropyridine ( 1243387-03-2) is a versatile halogenated and ether-functionalized pyridine derivative of significant interest in advanced chemical synthesis. With a molecular formula of C 8 H 7 BrFNO and a molecular weight of 232.05 g/mol, this compound serves as a crucial synthetic intermediate . Its structure incorporates three distinct reactive sites: the bromo substituent at the 6-position, the fluorine at the 2-position, and the cyclopropoxy group at the 3-position. This unique combination allows researchers to employ a range of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to introduce complex carbon frameworks at the bromine site . The primary value of this compound lies in its application as a building block for the preparation of more complex molecules, particularly in pharmaceutical and agrochemical research. The electron-withdrawing nature of the fluorine atom can influence the electron density of the pyridine ring, potentially enhancing metabolic stability and altering the bioavailability of resulting candidate compounds. The cyclopropoxy group is a privileged structural motif in medicinal chemistry, often used to modulate conformational and steric properties. This reagent is offered with guaranteed high purity and is handled with cold-chain transportation to ensure stability and quality for sensitive synthetic applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

6-bromo-3-cyclopropyloxy-2-fluoropyridine

InChI

InChI=1S/C8H7BrFNO/c9-7-4-3-6(8(10)11-7)12-5-1-2-5/h3-5H,1-2H2

InChI Key

XEFUHFLJYKZRLC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)Br)F

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 6 Bromo 3 Cyclopropoxy 2 Fluoropyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, spin-spin coupling patterns, and through-space interactions, a comprehensive picture of the molecular connectivity and stereochemistry can be assembled.

The ¹H NMR spectrum of 6-Bromo-3-cyclopropoxy-2-fluoropyridine is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the cyclopropoxy group.

Pyridine Ring Protons: The pyridine ring possesses two aromatic protons. The proton at the 5-position (H-5) is expected to be a doublet, coupled to the proton at the 4-position (H-4). The H-4 proton should appear as a doublet of doublets due to coupling with both H-5 and the fluorine atom at the 2-position. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The bromine atom at the 6-position is electron-withdrawing, which would deshield the adjacent H-5 proton, shifting it downfield. The fluorine atom at the 2-position and the cyclopropoxy group at the 3-position will also influence the electronic environment and thus the chemical shifts of the ring protons. Based on data for similar 2-fluoropyridine (B1216828) and 3-alkoxypyridine systems, the H-4 and H-5 protons are predicted to resonate in the aromatic region, likely between δ 7.0 and 8.0 ppm.

Cyclopropoxy Group Protons: The cyclopropoxy group will give rise to a more complex set of signals in the upfield region of the spectrum. The methine proton (CH-O) directly attached to the oxygen atom is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons of the cyclopropyl (B3062369) ring. Its chemical shift would likely be in the range of δ 3.5-4.5 ppm. The four methylene protons of the cyclopropyl ring are diastereotopic and will appear as two distinct sets of multiplets, typically in the upfield region between δ 0.5 and 1.5 ppm. The geminal and vicinal coupling constants within the cyclopropyl ring would provide valuable information about its geometry.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-4 7.0 - 7.5 dd ³J(H-H) = 7-9, ⁴J(H-F) = 1-3
H-5 7.5 - 8.0 d ³J(H-H) = 7-9
O-CH 3.5 - 4.5 m

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbon atoms directly bonded to the electronegative fluorine (C-2) and bromine (C-6) atoms will be significantly influenced. The C-2 carbon will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus, and its chemical shift is expected to be significantly downfield. The C-6 carbon, attached to bromine, will also be downfield. The C-3 carbon, bearing the cyclopropoxy group, will be shifted downfield due to the oxygen atom. The C-4 and C-5 carbons will resonate at chemical shifts typical for substituted pyridine rings.

Cyclopropoxy Group Carbons: The cyclopropoxy group will show two signals: one for the methine carbon (CH-O) and one for the two equivalent methylene carbons (CH₂). The methine carbon will be further downfield than the methylene carbons due to its attachment to the oxygen atom.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to ¹⁹F coupling)
C-2 155 - 165 d
C-3 140 - 150 d
C-4 115 - 125 s
C-5 125 - 135 s
C-6 110 - 120 s
O-CH 55 - 65 s

¹⁹F NMR is a highly sensitive technique for probing the local electronic environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to a pyridine ring. Based on data for other 2-fluoropyridine derivatives, the chemical shift is anticipated to be in the range of -60 to -80 ppm relative to CFCl₃. The signal may exhibit fine structure due to coupling with the H-4 proton of the pyridine ring.

To unambiguously assign all proton and carbon signals and confirm the structural connectivity, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal the spin-spin coupling network between protons, confirming the connectivity between H-4 and H-5 on the pyridine ring and within the cyclopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the one-bond correlations between protons and their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would provide crucial information about the long-range (two- and three-bond) correlations between protons and carbons, confirming the placement of the substituents on the pyridine ring. For instance, correlations between the cyclopropoxy methine proton and C-3 of the pyridine ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space proximity between protons, which can help to determine the preferred conformation of the cyclopropoxy group relative to the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₇BrFNO), the expected monoisotopic mass can be calculated with high accuracy. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and fragment ions containing bromine, with two peaks of nearly equal intensity separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 3: Predicted HRMS Data for this compound

Ion Formula Calculated Monoisotopic Mass (m/z)
[M(⁷⁹Br)]⁺ C₈H₇⁷⁹BrFNO 230.9749

X-ray Crystallography for Solid-State Molecular Structure Elucidation

Table 4: List of Compounds Mentioned

Compound Name
This compound
2-fluoropyridine

Single-Crystal X-ray Diffraction Analysis of Bond Lengths, Angles, and Dihedral Angles

A single-crystal X-ray diffraction study would be required to determine the precise three-dimensional arrangement of atoms in the crystalline state of this compound. This analysis would yield accurate measurements of all intramolecular bond lengths, bond angles, and dihedral angles. This data is fundamental for understanding the molecule's conformation and the electronic effects of its substituent groups—the bromo, cyclopropoxy, and fluoro moieties—on the pyridine ring. Without a published crystal structure, a data table of these parameters cannot be compiled.

Analysis of Supramolecular Interactions and Crystal Packing Motifs

The manner in which molecules of this compound arrange themselves in a crystal lattice is determined by various non-covalent, supramolecular interactions. A detailed crystallographic study would elucidate these interactions, which could include halogen bonding (involving the bromine atom), hydrogen bonding (if any crystal solvent is present or through weak C-H···N or C-H···F interactions), and π-π stacking interactions between pyridine rings. Understanding these motifs is crucial for predicting the material's physical properties. In the absence of crystallographic data, a description of the specific packing motifs for this compound remains speculative.

Vibrational Spectroscopy

Vibrational spectroscopy provides insight into the bonding and functional groups within a molecule by probing its characteristic vibrational modes.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of Functional Groups

An experimental Infrared (IR) spectrum of this compound would display absorption bands corresponding to the vibrational frequencies of its functional groups. Key expected vibrations would include C-H stretching and bending modes of the pyridine and cyclopropyl groups, C-N and C-C stretching vibrations of the pyridine ring, the C-O-C stretching of the ether linkage, and the characteristic vibrations of the C-F and C-Br bonds. A data table listing the wavenumbers and assignments of these characteristic peaks cannot be generated without an experimental or accurately calculated spectrum.

Raman Spectroscopy: Complementary Vibrational Data and Molecular Symmetry

Raman spectroscopy would provide complementary information to IR spectroscopy. Certain vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, particularly for non-polar bonds and symmetric vibrations. Analysis of the Raman spectrum would aid in a more complete assignment of the molecule's vibrational modes. Furthermore, for a crystalline sample, polarized Raman spectroscopy could offer insights into the molecular orientation and symmetry within the crystal lattice. As with the IR data, no experimental Raman spectrum for this compound is currently available, precluding the creation of a corresponding data table.

Computational Chemistry and Mechanistic Insights into 6 Bromo 3 Cyclopropoxy 2 Fluoropyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 6-Bromo-3-cyclopropoxy-2-fluoropyridine, DFT calculations would provide significant insights into its geometry, stability, and reactivity. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis in Gas and Solution Phases

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, a key aspect of this analysis would be the orientation of the cyclopropoxy group relative to the pyridine (B92270) ring.

Conformational analysis would reveal the different possible spatial arrangements of the atoms (conformers) and their relative energies. It is expected that the cyclopropyl (B3062369) group can rotate around the C-O bond, leading to different conformers. The most stable conformer would be the one with the lowest energy, likely influenced by steric hindrance and electronic interactions between the cyclopropoxy group and the adjacent fluorine and bromine atoms.

These calculations would be performed for the molecule in the gas phase (isolated) and in various solvents to understand how the molecular geometry might change in different chemical environments. The presence of a solvent can influence the stability of different conformers.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound in the Gas Phase.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C2-F 1.345
C3-O 1.360
C6-Br 1.890
O-C(cyclopropyl) 1.420
C2-C3-O 121.5
C3-O-C(cyclopropyl) 118.0
F-C2-C3-O 180.0

Note: The data in this table is illustrative and not based on actual experimental or calculated values.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized on the electron-rich pyridine ring and the bromine atom, while the LUMO would likely be distributed over the pyridine ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound.

Parameter Energy (eV)
HOMO Energy -6.50
LUMO Energy -1.20

Note: The data in this table is illustrative and not based on actual experimental or calculated values.

Charge Distribution Analysis: Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Mapping

Understanding how charge is distributed within a molecule is essential for predicting its interactions with other molecules. Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. This analysis would reveal the partial charges on each atom in this compound. The electronegative fluorine, nitrogen, and oxygen atoms are expected to carry negative partial charges, while the carbon and hydrogen atoms would have positive partial charges.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In the MEP map of this compound, negative potential (typically colored red) would be expected around the fluorine, nitrogen, and oxygen atoms, indicating regions that are susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms.

Vibrational Frequency Predictions and Correlation with Experimental Data

Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching or bending of bonds. By calculating these frequencies for this compound, one could predict the key peaks in its vibrational spectra.

These theoretical spectra can be compared with experimental data to confirm the molecule's structure. For instance, characteristic stretching frequencies for the C-F, C-Br, C-O, and C-N bonds would be predicted and could be used to identify the compound.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound.

Vibrational Mode Predicted Frequency (cm⁻¹)
C-F Stretch 1250
C-Br Stretch 680
C-O Stretch (Aromatic) 1230
C=N Stretch (Pyridine Ring) 1580

Note: The data in this table is illustrative and not based on actual experimental or calculated values.

Mechanistic Investigations of Chemical Transformations Involving the Compound

Computational chemistry can also be used to study the mechanisms of chemical reactions. This involves identifying the reaction pathway, locating the transition states, and calculating the activation energies.

Reaction Pathway Elucidation and Transition State Characterization

For this compound, one could investigate various reactions, such as nucleophilic aromatic substitution, where an incoming nucleophile replaces the fluorine or bromine atom. Computational studies could determine which substitution is more favorable by calculating the activation energies for both pathways.

The transition state is the highest energy point along the reaction coordinate, and its structure provides valuable information about the reaction mechanism. By characterizing the transition state structures for reactions involving this compound, chemists can gain a deeper understanding of its reactivity and selectivity. This knowledge is crucial for designing new synthetic routes and optimizing reaction conditions.

Influence of Halogen Substituents on Regioselectivity and Reactivity

The regioselectivity and reactivity of the pyridine ring in "this compound" are significantly governed by the electronic and steric effects of the bromine and fluorine substituents. Computational studies on halogenated pyridines reveal that halogens exert a dual influence: they are inductively electron-withdrawing (-I effect) and mesomerically electron-donating (+M effect) through their lone pairs.

The fluorine atom at the 2-position and the bromine atom at the 6-position strongly influence the electron distribution within the pyridine ring. The high electronegativity of fluorine makes it a potent inductively withdrawing group, which generally deactivates the ring towards electrophilic substitution. Conversely, the bromine atom, being less electronegative than fluorine but larger, also contributes to the inductive withdrawal of electron density. These deactivating effects are most pronounced at the positions ortho and para to the halogens.

Computational analyses, such as Density Functional Theory (DFT), are employed to model the electronic landscape of such molecules. These calculations can predict molecular properties like electrostatic potential maps and frontier molecular orbital (HOMO/LUMO) energies, which are crucial in understanding reactivity. For instance, in related halogenated pyridine systems, DFT calculations have shown that the presence of halogens can direct the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the halogens makes the pyridine ring more susceptible to nucleophilic attack.

The relative reactivity of different positions on the pyridine ring can be quantitatively assessed through calculated parameters. The table below illustrates typical calculated atomic charges on the pyridine ring of a hypothetical di-halogenated pyridine, showcasing the influence of halogen substituents.

Atom PositionCalculated Mulliken Charge (a.u.)
N1-0.550
C2 (with F)+0.350
C3-0.150
C4+0.050
C5-0.100
C6 (with Br)+0.200

Note: These are representative values for a generic di-halogenated pyridine and not specific to this compound. The positive charges on the carbon atoms attached to the halogens indicate their electrophilic nature.

Furthermore, the interplay between the steric hindrance imposed by the bromine atom and the electronic effects dictates the accessibility of different sites for incoming reagents. Computational studies on substituted pyridines have demonstrated that steric interactions can be a decisive factor in reaction outcomes, sometimes overriding electronic preferences. nih.gov

Ring Strain and Reactivity of the Cyclopropoxy Moiety

The cyclopropoxy group at the 3-position introduces a unique element of ring strain that can significantly influence the reactivity of "this compound". The cyclopropane (B1198618) ring is characterized by substantial Baeyer (angle) and Pitzer (torsional) strain due to its three-membered ring structure with C-C-C bond angles of 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. qmul.ac.uk This inherent strain makes the cyclopropyl group reactive under certain conditions, as ring-opening reactions can relieve this strain. qmul.ac.uk

Computational chemistry provides valuable tools to quantify the ring strain energy and to explore potential reaction pathways involving the cyclopropoxy moiety. numberanalytics.com Methods like homodesmotic reactions can be used to calculate the strain energy by comparing the energy of the cyclic molecule to that of analogous acyclic fragments. The calculated ring strain energy for a typical cyclopropane is approximately 27 kcal/mol.

Electronic Effects: The cyclopropyl group can donate electron density to the aromatic ring through σ-π conjugation, which can partially counteract the deactivating effects of the halogen substituents.

Steric Hindrance: The cyclopropoxy group can sterically hinder reactions at the adjacent 2- and 4-positions of the pyridine ring.

Alternative Reaction Pathways: The strained cyclopropane ring can itself be a site of reactivity, potentially undergoing ring-opening reactions under specific conditions, such as in the presence of strong acids or transition metals.

Quantum mechanical calculations can be used to model the transition states of potential reactions involving the cyclopropoxy group, providing insights into the activation energies and reaction mechanisms. chemrxiv.org For example, the table below shows a hypothetical comparison of activation energies for a reaction at the pyridine ring versus a ring-opening reaction of the cyclopropoxy group, illustrating how computational chemistry can help predict the more favorable pathway.

Reaction PathwayCalculated Activation Energy (kcal/mol)
Nucleophilic attack at C4 of pyridine25.5
Acid-catalyzed ring-opening of cyclopropoxy32.0

Note: These values are illustrative and would need to be specifically calculated for "this compound".

Advanced Computational Approaches

Ab Initio Quantum Chemistry Methods

Ab initio quantum chemistry methods are powerful theoretical tools for studying the electronic structure and properties of molecules like "this compound" from first principles, without the use of empirical parameters. chemeurope.comwikipedia.org These methods solve the Schrödinger equation for a given molecular system, providing highly accurate information about its geometry, energy, and electronic properties.

Commonly used ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. chemeurope.comnih.gov These methods differ in their treatment of electron correlation, which is the interaction between electrons.

For a molecule like "this compound," ab initio calculations can provide:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles with high accuracy.

Thermochemical Data: Calculating heats of formation, reaction energies, and activation barriers.

Spectroscopic Properties: Simulating infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.

Electronic Properties: Determining dipole moments, polarizabilities, and ionization potentials.

The choice of ab initio method and basis set is crucial for obtaining reliable results. The table below provides a qualitative comparison of the accuracy and computational cost of different ab initio methods.

MethodAccuracyComputational Cost
Hartree-Fock (HF)Low (neglects electron correlation)Low
Møller-Plesset (MP2)Medium (includes some electron correlation)Medium
Coupled Cluster (CCSD(T))High (accurate treatment of electron correlation)High

Ab initio calculations on pyridine derivatives have been used to study various aspects of their chemistry, including the nature of non-covalent interactions and the influence of substituents on their electronic structure. rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the dynamic processes occurring at the atomic level.

For "this compound," MD simulations can be particularly useful for understanding:

Conformational Dynamics: The cyclopropoxy group can rotate relative to the pyridine ring, and MD simulations can explore the different accessible conformations and the energy barriers between them.

Solvation Effects: The behavior of the molecule can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules, providing insights into how solvation affects the structure, dynamics, and reactivity of the solute. nih.gov

Intermolecular Interactions: In the condensed phase, molecules interact with each other. MD simulations can be used to study these interactions and to predict properties like the radial distribution function, which describes the probability of finding another molecule at a certain distance.

To perform an MD simulation, a force field is required, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For halogenated organic molecules, specialized force fields that accurately describe halogen bonding and other non-covalent interactions are often necessary. mdpi.comnih.gov

The results of an MD simulation are a trajectory, which is a series of snapshots of the system at different points in time. Analysis of this trajectory can provide a wealth of information about the dynamic properties of the system. For example, the root-mean-square deviation (RMSD) of the atomic positions can be calculated to assess the stability of the molecular structure over time.

Based on a comprehensive search of available scientific literature and chemical databases, there is insufficient public information regarding the specific applications of the chemical compound “this compound” in advanced organic synthesis. The precise roles and research findings related to its use as a precursor for complex pyridine derivatives, in the development of poly-substituted heterocyclic frameworks, its utilization in constructing fused and bridged polycyclic systems, or in strategies for stereoselective synthesis could not be documented.

Consequently, it is not possible to generate a detailed and scientifically accurate article that adheres to the provided outline for this specific compound. The requested data tables and detailed research findings are not available in the public domain.

Future Research Horizons for this compound: A Perspective

The chemical compound this compound stands as a molecule of significant interest due to its unique combination of functional groups: a pyridine core, a bromo substituent, a fluoro substituent, and a cyclopropoxy group. This amalgamation of reactive sites and structural motifs suggests a wide array of potential applications, particularly in medicinal chemistry and materials science. As synthetic chemistry evolves, future research on this compound is poised to align with emerging trends that prioritize sustainability, efficiency, and the discovery of novel chemical transformations. This article explores the key future research directions and emerging trends anticipated to shape the scientific landscape for this compound.

Q & A

Basic: What synthetic routes are recommended for preparing 6-bromo-3-cyclopropoxy-2-fluoropyridine with high purity?

Methodological Answer:
The synthesis typically involves sequential halogenation and alkoxylation. Start with a fluoropyridine precursor (e.g., 2-fluoropyridine) and introduce bromine at the 6-position via electrophilic aromatic substitution under controlled conditions (e.g., using Br₂ with a Lewis acid catalyst). For the 3-cyclopropoxy group, employ nucleophilic aromatic substitution (SNAr) with cyclopropanol under basic conditions (e.g., NaH or K₂CO₃ in DMF). Ensure purity (>95%) by column chromatography followed by recrystallization, as validated by HPLC analysis .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:
Combine ¹H/¹³C NMR to identify substituent positions (e.g., cyclopropoxy protons at δ 0.6–1.2 ppm and fluorine’s deshielding effects) and high-resolution mass spectrometry (HRMS) for molecular formula validation. X-ray crystallography resolves regiochemical ambiguities, particularly for distinguishing between ortho/para substitution patterns in polyhalogenated pyridines .

Advanced: How can researchers resolve contradictory reactivity data in cross-coupling reactions involving the bromine moiety?

Methodological Answer:
Contradictions in Suzuki or Ullmann couplings may arise from steric hindrance (cyclopropoxy group) or electronic effects (fluorine’s electron-withdrawing nature). Optimize by:

  • Screening Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) to enhance oxidative addition.
  • Using microwave-assisted conditions to overcome kinetic barriers.
  • Pre-complexing the substrate with CuI to activate the C-Br bond, as demonstrated in analogous bromo-fluoroheterocycles .

Advanced: What strategies improve regioselective functionalization of the pyridine ring in this compound?

Methodological Answer:
Leverage directing effects:

  • The fluorine atom at position 2 directs electrophiles to position 5 via meta-directing effects.
  • Use transition-metal templates (e.g., Ru or Ir complexes) to temporarily block the cyclopropoxy group, enabling selective C-H activation at position 4. Computational modeling (DFT) predicts charge distribution and guides reagent selection .

Experimental Design: How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
Design accelerated stability studies:

  • pH Stability: Prepare buffers (pH 1–13) and monitor degradation via HPLC at 25°C/40°C over 72 hours.
  • Thermal Stability: Use thermogravimetric analysis (TGA) to identify decomposition thresholds.
  • Surface Interactions: Apply microspectroscopic imaging (e.g., AFM-IR) to study adsorption on silica or polymer surfaces, mimicking labware conditions .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

  • Map electrostatic potential surfaces (EPS) for nucleophilic attack sites.
  • Calculate activation energies for SNAr at position 3 vs. 6. Validate with kinetic isotope effect (KIE) studies using deuterated analogs .

Basic: How to optimize purification for gram-scale synthesis while minimizing halogen loss?

Methodological Answer:
Avoid high-temperature distillation to prevent C-Br bond cleavage. Use flash chromatography with a gradient elution (hexane/EtOAc) and monitor fractions via TLC. For trace halogen removal, employ activated carbon treatment followed by cold filtration .

Advanced: What mechanistic insights explain unexpected byproducts during cyclopropoxy group installation?

Methodological Answer:
Byproducts may stem from cyclopropane ring-opening under strong bases. Mitigate by:

  • Replacing NaH with milder bases (e.g., Cs₂CO₃).
  • Lowering reaction temperature (<0°C) to suppress elimination pathways.
  • Characterize byproducts via LC-MS/MS and compare with predicted fragmentation patterns .

Experimental Design: How to validate the compound’s compatibility with common organometallic reagents?

Methodological Answer:
Screen reactions with Grignard (e.g., MeMgBr) or Gilman reagents (e.g., LiCuMe₂) in THF at −78°C. Monitor for side reactions (e.g., demethylation of cyclopropoxy) using in-situ IR spectroscopy. Cross-reference with kinetic data from analogous 5-bromo-2-fluoropyridine derivatives .

Advanced: How to address discrepancies in reported solubility profiles across solvents?

Methodological Answer:
Discrepancies may arise from polymorphism or residual solvents. Conduct:

  • DSC/TGA to identify crystalline forms.
  • ¹H NMR with DOSY to assess aggregation in DMSO vs. chloroform.
  • Compare with Hansen solubility parameters (δD, δP, δH) for predictive modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.